methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
Description
Methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a phenyl ring at position 6. The structure includes an acetamido linker connecting the pyrimidine ring to a methyl benzoate ester moiety. The methyl ester group at the benzoate position distinguishes it from analogs with alternative substituents, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-22(28)15-9-5-6-10-17(15)24-18(26)11-25-13-23-19-16(12-30-20(19)21(25)27)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGIYNDDHWDWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate starting materials such as 2-aminothiophenol and ethyl acetoacetate under acidic or basic conditions.
Acylation: The thienopyrimidine core is then acylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidines.
Scientific Research Applications
Methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Chemical Biology: It serves as a probe to investigate the mechanisms of enzyme inhibition and protein interactions.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The thienopyrimidine core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-{[(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1)
Structural Differences :
- Substituent : Ethyl ester (vs. methyl ester in the target compound).
- Molecular Formula : C23H19N3O4S (vs. inferred C22H17N3O4S for the target).
- Molecular Weight : 433.48 g/mol (calculated) vs. ~407.45 g/mol for the target.
Key Implications :
- No direct bioactivity data are available in the evidence, but ester modifications are known to influence pharmacokinetic profiles in related compounds.
N-[(3-Methoxyphenyl)methyl]-2-{4-Oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105234-91-0)
Structural Differences :
- Substituent : 3-Methoxybenzyl group attached via an amide bond (vs. methyl benzoate ester in the target).
- Molecular Formula : C22H19N3O3S.
- Molecular Weight : 405.47 g/mol.
Key Implications :
- The methoxy group could engage in hydrogen bonding or π-π stacking with biological targets, differing from the ester’s electronic effects.
Comparative Data Table
*Inferred from structural similarity to ethyl ester analog.
Research Findings and Limitations
- Structural Insights: The thieno[3,2-d]pyrimidin-4-one core is conserved across analogs, suggesting shared mechanisms of action, such as kinase or protease inhibition. Substituent variations primarily affect electronic properties and steric bulk.
- Data Gaps : The provided evidence lacks direct bioactivity, solubility, or toxicity data for the target compound and its analogs. Comparative studies would require experimental validation of these parameters.
- Synthetic Considerations : SHELX software () is widely used for crystallographic refinement , which could aid in resolving 3D structures to compare binding modes, though this is speculative without explicit data.
Biological Activity
Methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 399.47 g/mol
- SMILES Notation : Specific structural representation based on its molecular configuration.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The thienopyrimidine scaffold is particularly noted for its pharmacological potential.
Antimicrobial Activity
Studies have shown that derivatives of thienopyrimidines possess significant antimicrobial properties. For instance, a related study indicated that certain thienopyrimidine compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by substantial margins .
Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae, E. coli |
| Compound 11 | 0.008 | 0.20 | B. cereus, S. aureus |
| Compound 12 | 0.015 | 0.30 | S. typhimurium |
The most active compound in the referenced study was identified as compound 8, which exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli.
Anticancer Potential
The thienopyrimidine derivatives have also been explored for their anticancer properties. A study focusing on microtubule-targeting agents highlighted the potential of these compounds in disrupting cancer cell proliferation through mechanisms involving tubulin polymerization inhibition .
Case Study: Microtubule Stabilization
In a specific case study, a series of thienopyrimidine analogs were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division:
- Findings : Several compounds showed promising results in stabilizing microtubules, leading to increased apoptosis in cancer cell lines.
- Mechanism : The interaction with tubulin was confirmed through docking studies, demonstrating a competitive inhibition at the colchicine binding site.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are essential for understanding how modifications to the thienopyrimidine scaffold affect biological activity. For instance:
- Substituent Effects : The presence of specific substituents on the nitrogen atom significantly influences antibacterial potency.
- Optimization : Modifications to the benzoate moiety may enhance solubility and bioavailability, further improving therapeutic efficacy.
Q & A
Q. What are the key differences between thieno[3,2-d]pyrimidine and related scaffolds (e.g., triazolopyrimidines)?
- Methodological Answer :
- Electronic effects : Thieno[3,2-d]pyrimidines exhibit stronger π-π stacking due to the sulfur atom’s electronegativity .
- Bioactivity : Triazolopyrimidines show higher kinase selectivity but lower metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
